4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid
CAS No.:
Cat. No.: VC13257261
Molecular Formula: C20H17ClN2O4
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN2O4 |
|---|---|
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | 4-[(7-chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid |
| Standard InChI | InChI=1S/C20H17ClN2O4/c1-3-27-20(26)15-10-22-17-11(2)16(21)9-8-14(17)18(15)23-13-6-4-12(5-7-13)19(24)25/h4-10H,3H2,1-2H3,(H,22,23)(H,24,25) |
| Standard InChI Key | VYQIVIBAMOIKBT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)Cl)C |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)Cl)C |
Introduction
The compound 4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis and Preparation
The synthesis of 4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from simpler quinoline derivatives. Although specific synthesis protocols for this exact compound are not detailed in the provided search results, general methods for synthesizing similar quinoline derivatives often involve condensation reactions, followed by substitution and coupling reactions to introduce the necessary functional groups.
Biological Activity and Potential Applications
Quinoline derivatives are known for their broad spectrum of biological activities, including:
-
Antimicrobial Activity: Many quinoline compounds exhibit potent antimicrobial properties, making them candidates for developing new antibiotics.
-
Anticancer Activity: Some quinoline derivatives have shown promise in inhibiting cancer cell growth, although specific data on 4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid is not available.
-
Immune System Modulation: The compound's potential impact on the immune system could be significant, given its structural similarity to other immunomodulatory quinolines.
Data Table: Compound Overview
| Parameter | Value |
|---|---|
| Chemical Formula | C20H17ClN2O4 |
| Molecular Weight | Not specified |
| Chemical Structure | Quinoline core with substitutions |
| Availability | ChemDiv screening libraries |
| Potential Applications | Antimicrobial, anticancer, immune system modulation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume